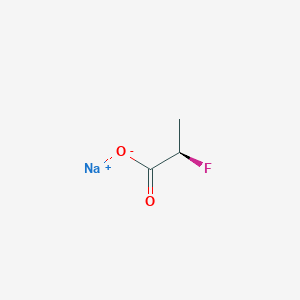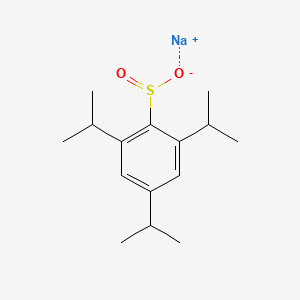
lithium(1+) ion 2-methylbenzene-1-sulfinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lithium(1+) ion 2-methylbenzene-1-sulfinate, also known as lithium 2-methylbenzenesulfinate, is an inorganic compound composed of lithium, sulfur, and oxygen. It is a colorless, odorless, and water-soluble solid that can be used in a variety of laboratory experiments and applications. It is a key ingredient in many pharmaceuticals and is also used in the manufacture of batteries and other electronic components. Lithium 2-methylbenzenesulfinate is a unique compound, as it has both a lithium and a sulfinate group. This combination makes it an ideal choice for a wide range of applications.
作用机制
The mechanism of action of lithium(1+) ion 2-methylbenzene-1-sulfinate 2-methylbenzenesulfinate is not fully understood. However, it is believed that the lithium(1+) ion 2-methylbenzene-1-sulfinate ion binds to the sulfinate group, forming a complex. This complex then reacts with other molecules, such as organic compounds, to form new products. The reaction rate of this process is dependent on the concentration of the lithium(1+) ion 2-methylbenzene-1-sulfinate ion and the temperature of the reaction.
Biochemical and Physiological Effects
Lithium 2-methylbenzenesulfinate has been studied for its biochemical and physiological effects. It has been shown to have an inhibitory effect on the enzyme monoamine oxidase, which is involved in the breakdown of neurotransmitters such as serotonin and dopamine. This can lead to an increase in the levels of these neurotransmitters, which can have beneficial effects on mood and behavior. Additionally, lithium(1+) ion 2-methylbenzene-1-sulfinate 2-methylbenzenesulfinate has been shown to have an inhibitory effect on the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This can lead to an increase in acetylcholine levels, which can have beneficial effects on memory and learning.
实验室实验的优点和局限性
Lithium 2-methylbenzenesulfinate has several advantages and limitations for laboratory experiments. One of its main advantages is that it is a relatively inexpensive compound and is easy to obtain. Additionally, it is a relatively stable compound and can be stored for long periods of time without decomposing. However, its reactivity can vary depending on the temperature and concentration of the lithium(1+) ion 2-methylbenzene-1-sulfinate ion, and it can react with other compounds in the reaction mixture. Furthermore, it can be toxic, so it should be handled with care.
未来方向
The future of lithium(1+) ion 2-methylbenzene-1-sulfinate 2-methylbenzenesulfinate looks very promising. It has a wide range of applications in scientific research and is being studied for its potential therapeutic effects. Additionally, it is being studied for its potential use in the development of new materials, such as fuel cells and nanomaterials. Finally, it is being explored for its potential use in the synthesis of new compounds and catalysts.
合成方法
Lithium 2-methylbenzenesulfinate can be synthesized in a variety of ways. One of the most common methods is to combine lithium(1+) ion 2-methylbenzene-1-sulfinate hydroxide and sulfuric acid. The reaction produces a white solid that is then purified and dried. Other methods include the use of lithium(1+) ion 2-methylbenzene-1-sulfinate chloride, lithium(1+) ion 2-methylbenzene-1-sulfinate carbonate, and lithium(1+) ion 2-methylbenzene-1-sulfinate sulfate. In all cases, the lithium(1+) ion 2-methylbenzene-1-sulfinate and sulfuric acid react to form the desired compound.
科学研究应用
Lithium 2-methylbenzenesulfinate has a wide range of applications in scientific research. It is used in the synthesis of organic and inorganic compounds, as well as in the production of pharmaceuticals and other materials. It is also used in the development of new materials, such as fuel cells and nanomaterials. Additionally, it is used in the study of chemical reactions, as well as in the development of new catalysts and catalytic processes.
属性
IUPAC Name |
lithium;2-methylbenzenesulfinate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O2S.Li/c1-6-4-2-3-5-7(6)10(8)9;/h2-5H,1H3,(H,8,9);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGBOPQGPOHMAGY-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC1=CC=CC=C1S(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7LiO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Lithium(1+) ion 2-methylbenzene-1-sulfinate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![sodium [(3-methylphenyl)carbamothioyl]sulfanide](/img/structure/B6612239.png)

![sodium [cyclohexyl(ethyl)carbamothioyl]sulfanide](/img/structure/B6612263.png)

![4-methyl-7-phenoxy-1H,2H,3H,4H,9H-cyclopenta[b]quinolin-9-one](/img/structure/B6612272.png)